1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a unique structure that includes a benzyl ether, an ethoxy group, a thiazole ring, and a chromeno-pyrrole core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the thiazole ring and the benzyl ether and ethoxy groups. Industrial production methods may involve the use of advanced catalysts and environmentally friendly procedures to optimize yield and reduce waste.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl ether and ethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Pyrazole derivatives: Known for their diverse biological activities and used in various medicinal applications.
Benzimidazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Coumarin derivatives: Known for their anticoagulant and anticancer activities.
Properties
Molecular Formula |
C29H22N2O5S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1-(3-ethoxy-4-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H22N2O5S/c1-2-34-23-16-19(12-13-22(23)35-17-18-8-4-3-5-9-18)25-24-26(32)20-10-6-7-11-21(20)36-27(24)28(33)31(25)29-30-14-15-37-29/h3-16,25H,2,17H2,1H3 |
InChI Key |
CYKOBARMGICPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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